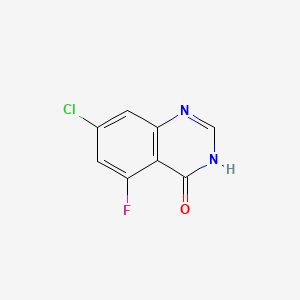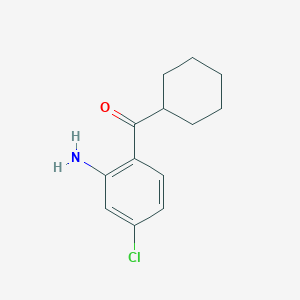
4-Hydroxy-5,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, methyl ester is an organic compound with the molecular formula C14H14O5 and a molecular weight of 262.26 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid derivatives. One common method includes the reaction of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-ketone.
Reduction: Formation of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with cellular targets.
相似化合物的比较
Similar Compounds
2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester: Similar structure but with the hydroxyl group at a different position.
2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, methyl ester: Contains an additional iodine atom.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, methyl ester is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both hydroxyl and methoxy groups in specific positions allows for unique interactions with biological targets and makes it a valuable intermediate in organic synthesis.
属性
分子式 |
C14H14O5 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC 名称 |
methyl 4-hydroxy-5,7-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O5/c1-17-10-5-8-4-9(14(16)19-3)6-11(15)13(8)12(7-10)18-2/h4-7,15H,1-3H3 |
InChI 键 |
YNZGOEIEGSRABO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CC(=CC(=C2C(=C1)OC)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13943535.png)
![[2-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B13943536.png)





![4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13943556.png)
![4H-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13943576.png)
